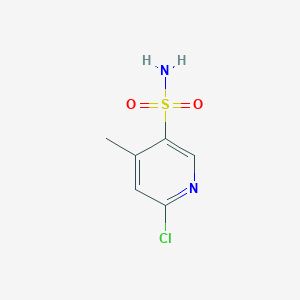

6-Chloro-4-methylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-4-methylpyridine-3-sulfonamide is a compound that is likely to be related to sulfonamide-based structures, which are a class of antibiotics widely used around the world. These compounds have been frequently detected in municipal wastewater and surface water, raising concerns about their transformation in water treatment processes and their fate in the aquatic environment . Although the provided papers do not directly discuss 6-Chloro-4-methylpyridine-3-sulfonamide, they do provide insight into the behavior of sulfonamides in general when exposed to treatment processes such as chlorination and the synthesis of related sulfonamide compounds .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, starts with 2-mercaptothiophene and crotonic acid. This process includes addition reactions, cyclorations, chlorosulfonylation, and amination steps, culminating in the production of the desired sulfonamide with an overall yield of 16.0% . The chemical structure of the synthesized compound is typically confirmed using techniques such as IR, 1H NMR, and MS .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic or aromatic ring. In the case of 6-Chloro-4-methylpyridine-3-sulfonamide, the structure would include a pyridine ring substituted with a chloro group, a methyl group, and a sulfonamide group at specific positions. The exact structure and substituent positions play a crucial role in the compound's reactivity and interactions .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including chlorination and oxidation when exposed to free chlorine. The study on the chlorination of sulfonamides revealed that these compounds can degrade significantly, with degradation rates varying among different sulfonamides . The main reaction with free chlorine occurs rapidly, within the first minute, indicating that sulfonamides are highly reactive under such conditions . This information is relevant for understanding the chemical behavior of 6-Chloro-4-methylpyridine-3-sulfonamide in similar environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their environmental fate and pharmaceutical applications. The reactivity of sulfonamides with free chlorine, for example, suggests that these compounds can be transformed into various by-products during water treatment processes, which could have implications for their environmental impact and removal efficiency . The synthesis process also highlights the importance of reaction conditions, such as temperature and pH, in determining the yield and purity of the final product .

Applications De Recherche Scientifique

Environmental and Water Treatment Studies

Research has indicated that sulfonamides, a class of compounds to which 6-Chloro-4-methylpyridine-3-sulfonamide belongs, undergo significant transformation when exposed to free chlorine in water treatment processes. A study by Gaffney et al. (2016) explored the chlorination and oxidation of sulfonamides, revealing that these compounds experience considerable degradation, which has implications for their behavior in water treatment plants and aquatic environments. This research is crucial for understanding the environmental fate of sulfonamides and optimizing water treatment protocols to mitigate their presence in water bodies (Gaffney et al., 2016).

Pharmaceutical and Chemical Synthesis

Another study by Orie et al. (2021) focused on the synthesis of tosylated 4-aminopyridine and its complexation with metal ions, which is relevant for developing pharmaceutical drugs and catalytic agents. Although not directly involving 6-Chloro-4-methylpyridine-3-sulfonamide, this research provides insights into the broader applications of related sulfonamide compounds in pharmaceuticals and chemistry (Orie et al., 2021).

Analytical Chemistry and Detection Methods

The development of sensitive and selective analytical methods for detecting sulfonamides, including compounds like 6-Chloro-4-methylpyridine-3-sulfonamide, in various matrices is critical for environmental monitoring and pharmaceutical quality control. Studies have focused on enhancing the detection capabilities for sulfonamides using advanced chromatographic and mass spectrometric techniques, contributing to the establishment of more robust and reliable analytical protocols (Takatsuki & Kikuchi, 1990).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSVCRFMKLJSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

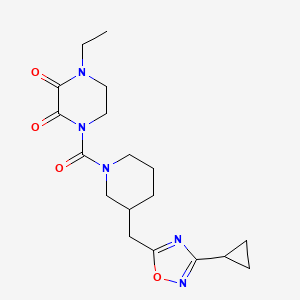

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)

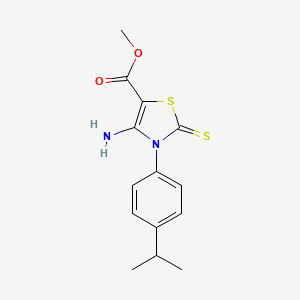

![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)

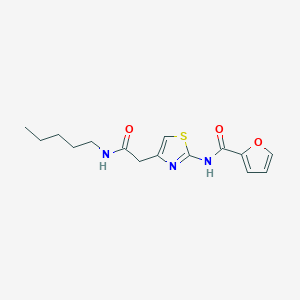

![4-chloro-1-ethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2527901.png)

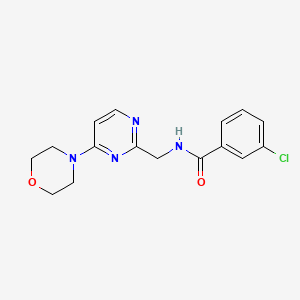

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)